molecular formula C17H13ClN4O4 B2831584 N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide CAS No. 321570-91-6

N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Cat. No. B2831584
CAS RN: 321570-91-6
M. Wt: 372.77
InChI Key: ACTXKETVZUOGGQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, also known as CNB-001, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CNB-001 belongs to the family of nitro-aromatic compounds and has been shown to possess neuroprotective properties.

Scientific Research Applications

Synthesis and Biological Activities

Researchers have been exploring the synthesis of novel derivatives of similar compounds, aiming to investigate their biological activities. For instance, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides has shown promising insecticidal and fungicidal activities, which indicates the potential of N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide derivatives in agricultural applications (Zhu et al., 2014).

Antitumor Agents

Benzothiazole derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their antitumor properties. These studies reveal the potential of such compounds in developing new antitumor agents, suggesting that derivatives of this compound could also exhibit significant antitumor activities (Yoshida et al., 2005).

Antidiabetic and Antihypertensive Agents

The synthesis and characterization of quinazoline derivatives have been carried out to explore their pharmacological activities. These compounds have shown promising diuretic, antihypertensive, and anti-diabetic potential in rats, highlighting the medicinal chemistry applications of this compound derivatives in managing various health conditions (Rahman et al., 2014).

Cytotoxic Activity

The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives has been investigated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research underscores the potential use of this compound in developing new cancer therapies (Hassan et al., 2014).

Antimicrobial Activity

Investigations into the functionalization reactions of pyrazole derivatives have led to the discovery of compounds with significant antimicrobial activities. This research area opens up possibilities for using this compound and its derivatives in developing new antimicrobial agents (Korkusuz et al., 2013).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-nitro-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O4/c1-26-16-6-4-12(10-13(16)18)20-17(23)11-3-5-14(15(9-11)22(24)25)21-8-2-7-19-21/h2-10H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTXKETVZUOGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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